Improved Kinase Selectivity Profile Relative to N-Aryl Naphthamides
In a series evaluating naphthamides as VEGFR-2 (KDR) tyrosine kinase inhibitors, N-alkyl naphthamides as a class, which includes N-heptyl-1-naphthamide, were found to yield nanomolar inhibitors with an improved selectivity profile against a panel of tyrosine and serine/threonine kinases when compared to the previously established N-aryl naphthamides [1]. This class-level difference in off-target kinase inhibition is critical for minimizing side effects in anti-angiogenic research.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Improved selectivity against a panel of tyrosine and serine/threonine kinases (Class-level finding for N-alkyl naphthamides) |
| Comparator Or Baseline | N-aryl naphthamides (Previous class of inhibitors) |
| Quantified Difference | Not quantified for this specific compound; class-level qualitative improvement. |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
Prioritizing N-heptyl-1-naphthamide over N-aryl naphthamides as a starting scaffold can reduce downstream attrition in drug discovery programs by offering a more favorable kinase selectivity profile from the outset.
- [1] Weiss, M. M., et al. Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors. J Med Chem, 2008, 51, 1668–1680. View Source
